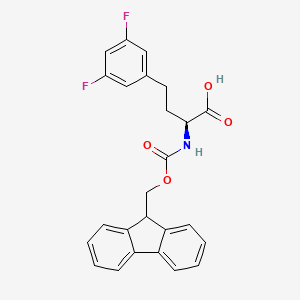

(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid

CAS No.:

Cat. No.: VC13653105

Molecular Formula: C25H21F2NO4

Molecular Weight: 437.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H21F2NO4 |

|---|---|

| Molecular Weight | 437.4 g/mol |

| IUPAC Name | (2S)-4-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C25H21F2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |

| Standard InChI Key | JSQRFDWFUHWLOE-QHCPKHFHSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC(=C4)F)F)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)F)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)F)F)C(=O)O |

Introduction

(S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is a specialized amino acid derivative, primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a fluorinated aromatic ring, which enhances the stability and bioactivity of peptides synthesized from it. It belongs to the category of fluorinated amino acids, known for their unique structural features that impart specific functionalities to peptides.

Synthesis and Applications

The synthesis of (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid involves several key steps, requiring careful control of reaction conditions to optimize yield and purity. This compound is used as a building block in peptide synthesis due to its unique structural features, which can impart specific functionalities to peptides, such as enhanced lipophilicity and biological interactions.

Applications in Peptide Synthesis

-

Solid-Phase Peptide Synthesis (SPPS): This method allows for the efficient assembly of peptides with specific sequences and functionalities imparted by the fluorinated side chain.

-

Biological Interactions: The presence of fluorine can affect biological interactions, potentially enhancing the stability and bioactivity of peptides.

Research Findings

Research indicates that fluorinated amino acids like (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid play a crucial role in modifying the physicochemical properties of peptides. These modifications can influence peptide stability, lipophilicity, and interactions with biological targets.

Key Research Points

-

Fluorination Effects: Fluorination enhances lipophilicity, which can improve peptide stability and bioavailability.

-

Peptide Synthesis Challenges: Careful control of reaction conditions is necessary to minimize side reactions during peptide elongation, such as diketopiperazine and aspartimide formation.

Storage and Handling

(S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid should be stored under standard laboratory conditions, avoiding exposure to strong acids and bases. It is stable under these conditions but requires careful handling to prevent degradation.

Storage Conditions

-

Temperature: Store at room temperature or in a cool, dry place.

-

Humidity: Maintain low humidity to prevent moisture-induced degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume